molecular formula C8H10ClNO B11807737 2-(Chloromethyl)-5-methoxy-3-methylpyridine CAS No. 1256807-19-8

2-(Chloromethyl)-5-methoxy-3-methylpyridine

Cat. No.: B11807737
CAS No.: 1256807-19-8
M. Wt: 171.62 g/mol
InChI Key: QPKWBIIRWLEWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-methoxy-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-3-methylpyridine typically involves the chloromethylation of 5-methoxy-3-methylpyridine. One common method includes the reaction of 5-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-3-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted pyridine derivatives.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Biological Studies: The compound is used in the development of probes for studying enzyme activity and receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
  • 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole
  • 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-methoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a chloromethyl and a methoxy group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1256807-19-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-5-methoxy-3-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,4H2,1-2H3

InChI Key

QPKWBIIRWLEWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CCl)OC

Origin of Product

United States

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